3-chloro-4-methoxy-N-(2-methylbutyl)aniline
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Overview
Description
3-chloro-4-methoxy-N-(2-methylbutyl)aniline is an organic compound with the molecular formula C12H18ClNO It is a derivative of aniline, characterized by the presence of a chlorine atom at the 3-position, a methoxy group at the 4-position, and an N-substituted 2-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(2-methylbutyl)aniline typically involves multiple steps. One common method starts with the nitration of 3-chloro-4-methoxyaniline, followed by reduction to form the corresponding amine. The final step involves the alkylation of the amine with 2-methylbutyl halide under basic conditions to yield the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-(2-methylbutyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chlorine atom can introduce various functional groups .
Scientific Research Applications
3-chloro-4-methoxy-N-(2-methylbutyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(2-methylbutyl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxyaniline: Lacks the N-substituted 2-methylbutyl group.
4-methoxyaniline: Lacks both the chlorine atom and the N-substituted 2-methylbutyl group.
Uniqueness
3-chloro-4-methoxy-N-(2-methylbutyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C12H18ClNO |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-(2-methylbutyl)aniline |
InChI |
InChI=1S/C12H18ClNO/c1-4-9(2)8-14-10-5-6-12(15-3)11(13)7-10/h5-7,9,14H,4,8H2,1-3H3 |
InChI Key |
NCKYAOSFQZASHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=CC(=C(C=C1)OC)Cl |
Origin of Product |
United States |
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